molecular formula C34H52N10O12 B3030575 Galacto-RGD CAS No. 922175-70-0

Galacto-RGD

Katalognummer: B3030575
CAS-Nummer: 922175-70-0
Molekulargewicht: 792.8 g/mol
InChI-Schlüssel: GUPUFVWCDYSPBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Galacto-RGD involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

2.1. Peptide Assembly and Cyclization

The core peptide c(RGDfK) is synthesized using Fmoc-protocols on a solid support under high-dilution conditions to ensure cyclization. The RGD motif (Arg-Gly-Asp) is critical for integrin binding, while the cyclic structure enhances stability and specificity .

Reaction Conditions :

  • Reagents : Fmoc-protected amino acids, coupling agents (e.g., TBTU or HATU).

  • Cyclization : Performed under diluted conditions (e.g., 0.1 mM) to minimize polymerization .

2.2. Sugar Amino Acid Conjugation

A sugar amino acid (galactose derivative) is conjugated to the peptide. This step enhances metabolic stability and tumor targeting. The synthesis of the sugar amino acid involves four steps starting from pentaacetyl-protected galactose .

Reaction Details :

  • Reagents : Galactose derivatives, coupling agents (e.g., EDC or HOBt).

  • Outcome : A glycosylated peptide with improved pharmacokinetics .

3.1. Prosthetic Group Activation

The key radiolabeling reagent is 4-nitrophenyl-2-[¹⁸F]fluoropropionate ([¹⁸F]NPE), synthesized via nucleophilic substitution of methyl 2-bromo propionate with [¹⁸F]F⁻ .

Reaction Mechanism :

  • Fluorination: [¹⁸F]F⁻ reacts with methyl 2-bromo propionate.

  • Hydrolysis: Conversion to 2-[¹⁸F]fluoropropionic acid.

  • Esterification: Formation of [¹⁸F]NPE using 4-nitrophenol .

3.2. Conjugation to Peptide

The [¹⁸F]NPE reacts with the amino group of the glycosylated peptide via acylation .

Reaction Conditions :

  • Temperature : 100°C (dynamic equilibrium for aldehyde functionality) .

  • Catalyst : 0.4% TFA (trifluoroacetic acid) .

  • Yield : Decay-corrected radiochemical yield of 29.5 ± 5.1% .

Purification and Quality Control

Purification involves semi-preparative HPLC to isolate [¹⁸F]this compound, achieving >98% radiochemical purity .

Key Metrics :

  • Specific Activity : 40–100 GBq/μmol .

  • Synthesis Time : ≈200 ± 18 minutes (including HPLC) .

5.1. Challenges

  • Thermal Stability : High temperatures (70–110°C) required for fluorination and conjugation can degrade sensitive components .

  • Prolonged Synthesis Time : The multi-step process limits scalability .

5.2. Innovations

  • Click Chemistry : Cu-mediated azide-alkyne cycloaddition improves labeling efficiency (e.g., 84.3% yield in DMSO at 110°C) .

  • Solid-Phase Extraction : Reduces purification time for [¹⁸F]this compound analogs .

Data Tables

Table 1: Key Synthesis Metrics for [¹⁸F]this compound

ParameterValueReference
Radiochemical Yield29.5 ± 5.1% (decay-corrected)
Specific Activity40–100 GBq/μmol
Total Synthesis Time200 ± 18 minutes
Metabolic StabilityHigh in blood/tissues

Table 2: Reaction Conditions for [¹⁸F]NPE Synthesis

SolventTemperature (°C)Time (min)Yield (%)
DMSO1103084.3 ± 2.1
ACN/DMSO1101575.0 ± 1.8

Wissenschaftliche Forschungsanwendungen

Molecular Imaging in Cancer Diagnosis

Overview:
Galacto-RGD is primarily utilized in positron emission tomography (PET) imaging to visualize αvβ3 integrin expression in tumors. This capability allows for non-invasive assessment of tumor biology and can guide treatment decisions.

Key Findings:

  • High Affinity and Selectivity: Studies have shown that 18F^18F-Galacto-RGD binds specifically to αvβ3 integrins, facilitating accurate imaging of tumors with high contrast. This specificity is critical for differentiating between malignant and benign tissues .
  • Biodistribution Studies: In clinical settings, 18F^18F-Galacto-RGD demonstrated favorable biodistribution, with significant accumulation in αvβ3-positive tumors and rapid renal elimination. This profile enhances its utility as an imaging agent .

Monitoring Angiogenesis

Application:
The ability of this compound to target αvβ3 integrins makes it an excellent candidate for monitoring angiogenesis—the formation of new blood vessels from existing ones—which is a hallmark of cancer progression.

Case Studies:

  • Melanoma and Sarcoma Patients: In a study involving patients with melanoma and musculoskeletal sarcomas, 18F^18F-Galacto-RGD PET scans successfully identified areas of increased angiogenesis, correlating with tumor aggressiveness .
  • Atherosclerosis Imaging: Research has indicated that 18F^18F-Galacto-RGD can also be used to visualize atherosclerotic plaques, providing insights into cardiovascular diseases related to angiogenesis .

Therapeutic Planning and Monitoring

Overview:
Beyond diagnostics, this compound plays a role in planning therapeutic strategies by providing real-time insights into the effectiveness of anti-angiogenic therapies.

Key Insights:

  • Therapeutic Response Evaluation: By monitoring changes in αvβ3 expression before and after treatment with anti-angiogenic agents, clinicians can assess the efficacy of therapies, allowing for personalized treatment plans .
  • Integration with Other Modalities: Combining this compound imaging with other imaging techniques (e.g., MRI) enhances the overall diagnostic accuracy and provides comprehensive assessments of tumor response to therapies .

Data Table: Summary of Key Studies Involving this compound

Study ReferenceApplication AreaKey FindingsPopulation/Model
Cancer ImagingNon-invasive detection of αvβ3 expression in tumorsMurine models
Melanoma/Sarcoma ImagingHigh contrast imaging of tumor angiogenesisHuman patients
Therapeutic MonitoringCorrelation between uptake and treatment responseCancer patients
Cardiovascular ImagingVisualization of atherosclerotic plaquesClinical study

Wirkmechanismus

Galacto-RGD exerts its effects by binding to the integrin αvβ3, a receptor involved in cell adhesion and migration. The binding of this compound to αvβ3 inhibits the interaction between the integrin and its natural ligands, thereby blocking angiogenesis and metastasis. The radiolabeled form of this compound allows for noninvasive imaging of αvβ3 expression using PET .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Galacto-RGD is unique due to its glycosylation, which enhances its metabolic stability and biodistribution. This makes it a highly effective radiotracer for PET imaging compared to other similar compounds .

Biologische Aktivität

Galacto-RGD, specifically the radiolabeled variant [^18F]this compound, is a glycosylated peptide that targets the integrin αvβ3, which plays a critical role in tumor angiogenesis and metastasis. This compound has garnered attention for its potential applications in noninvasive imaging and targeted therapy in oncology.

This compound functions by binding to the αvβ3 integrin, which is overexpressed in various tumors. The binding affinity of [^18F]this compound for this integrin is significantly higher compared to other integrins, such as αvβ5 and αIIbβ3, with IC50 values indicating a 200-1200-fold preference for αvβ3 . This selectivity allows for enhanced visualization of tumors via imaging techniques like Positron Emission Tomography (PET).

Biodistribution and Pharmacokinetics

The biodistribution of [^18F]this compound has been extensively studied in both animal models and human subjects. Key findings include:

  • Rapid Clearance : The compound shows rapid blood clearance and predominantly renal excretion. In human studies, the blood-pool activity decreased significantly over time, with only 1.8% ID/L remaining at 72 minutes post-injection .
  • Tumor Uptake : Tumor-to-blood ratios increased over time, reaching peak values of 3.1 ± 2.0 at 72 minutes post-injection, indicating effective targeting of αvβ3-expressing tumors .
  • Metabolic Stability : More than 95% of the tracer remains intact in serum up to 120 minutes post-injection, demonstrating its stability in vivo .

Table 1: Biodistribution Summary in Tumor Models

Time (min)Tumor Uptake (%ID/g)Blood Activity (%ID/L)Tumor-to-Blood Ratio
103.5N/AN/A
601.51.80.83
120N/AN/AN/A

Clinical Applications

[^18F]this compound has been evaluated in various clinical studies for its efficacy in imaging solid tumors:

  • Tumor Visualization : In patients with malignant gliomas, tracer uptake correlated with histological findings of αvβ3 expression, particularly in highly proliferative tumor areas . The mean standardized uptake values (SUVs) were significantly higher in tumor tissues compared to normal tissues.
  • Monitoring Treatment Response : The ability to visualize αvβ3 expression noninvasively allows clinicians to monitor treatment responses and adjust therapeutic strategies accordingly .

Case Studies

  • Study on Melanoma Patients : A study involving patients with melanoma demonstrated that [^18F]this compound could effectively visualize tumor sites with high contrast, aiding in diagnostic accuracy and treatment planning .
  • Glioblastoma Multiforme (GBM) : Another case study highlighted the use of [^18F]this compound PET imaging to assess αvβ3 expression levels in GBM patients, correlating tracer uptake with tumor aggressiveness and potential treatment outcomes .

Eigenschaften

IUPAC Name

2-[8-[4-[[6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPUFVWCDYSPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N10O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of Galacto-RGD?

A1: this compound is a radiolabeled cyclic peptide designed to target the αvβ3 integrin. [, , , , , , , , , , , , , , , , , , , ] This integrin plays a crucial role in angiogenesis and tumor cell metastasis, making it a promising target for diagnostic and therapeutic strategies.

Q2: How does this compound interact with αvβ3 integrin?

A2: this compound contains the arginine-glycine-aspartic acid (RGD) tripeptide sequence. This sequence mimics the binding motif found in natural ligands of αvβ3 integrin, allowing this compound to bind with high affinity and selectivity. [, , ]

Q3: What are the downstream effects of this compound binding to αvβ3 integrin?

A3: this compound primarily acts as an antagonist of αvβ3 integrin, meaning it blocks the binding of natural ligands. [, ] This inhibition can disrupt angiogenesis and tumor cell metastasis, offering potential therapeutic benefits. Additionally, the radiolabeled nature of this compound enables noninvasive visualization and quantification of αvβ3 expression levels in vivo using Positron Emission Tomography (PET). [, , , , , , , , , , , , , , ]

Q4: Is there any information about the spectroscopic data for this compound?

A4: The research papers primarily focus on the biological applications of this compound. Detailed spectroscopic data, such as NMR or mass spectrometry, are not provided.

Q5: How does this compound perform under various conditions?

A6: this compound demonstrates high in vivo stability, with over 95% of the tracer remaining intact up to 120 minutes after injection in human studies. [] Its metabolic stability is also highlighted, with a high average fraction of intact tracer found in blood and various organ homogenates 2 hours after injection in mice. []

Q6: Does this compound exhibit any catalytic properties?

A6: No, the research papers focus on this compound as an imaging agent and antagonist of αvβ3 integrin. There is no mention of any catalytic activity.

Q7: Has computational chemistry been used in the development of this compound?

A8: While computational studies are not explicitly mentioned in the provided research on this compound, molecular modeling has been used in the field to design small peptidomimetics with improved activity, in vivo stability, and subtype selectivity for αvβ3 integrin. []

Q8: How do structural modifications of this compound affect its activity?

A9: Research indicates that modifications with carbohydrates, charged amino acids, or PEG analogues can be incorporated into the peptide core without significantly affecting the binding affinity for αvβ3 integrin. [] For instance, the addition of the galactose moiety improves the pharmacokinetic properties of this compound compared to non-glycosylated RGD peptides. [, ]

Q9: What formulation strategies improve this compound's stability and bioavailability?

A9: The provided research focuses on the in vivo application of this compound and does not delve into specific formulation strategies.

Q10: Is there information about SHE regulations concerning this compound?

A10: The research papers primarily focus on the scientific and medical aspects of this compound. Information regarding specific SHE regulations is not provided.

Q11: What is the pharmacokinetic profile of this compound?

A12: Research demonstrates that this compound exhibits rapid blood clearance primarily through renal excretion. [, ] The tracer shows low background activity in tissues like lung and muscle. [] Human dosimetry studies indicate a low radiation dose with the highest absorbed dose observed in the bladder wall. []

Q12: How does the pharmacodynamic profile of this compound relate to its mechanism of action?

A13: The pharmacodynamic effect of this compound is directly linked to its binding and antagonism of αvβ3 integrin. [, ] This interaction leads to the inhibition of downstream signaling pathways involved in angiogenesis and tumor cell metastasis. The level of αvβ3 expression can be non-invasively quantified by measuring the accumulation of this compound using PET. [, , , , , , , , , , , , , , ]

Q13: What cell-based assays have been used to study this compound?

A14: Internalization assays using αvβ3-receptor-positive M21 and αvβ3-receptor-negative M21L melanoma cells have been employed to assess the integrin receptor activity of this compound. []

Q14: Which animal models have been used in this compound research?

A14: Research utilizing this compound has employed various animal models, including:

  • Mice: Nude mice bearing human melanoma tumors (M21, M21L) and small cell lung tumors. []
  • Rats: Wistar rats subjected to myocardial infarction. [, , ]
  • Rabbits: New Zealand white rabbits for biodistribution and dosimetry studies. []

Q15: Have any clinical trials been conducted using this compound?

A16: Yes, this compound has been investigated in clinical trials involving patients with various solid tumors. [, , , , ] These trials demonstrated the safety and feasibility of using this compound for imaging αvβ3 expression in humans and showed its potential for patient selection and monitoring of anti-angiogenic therapies.

Q16: Are there known resistance mechanisms to this compound?

A16: The provided research papers do not explicitly discuss resistance mechanisms to this compound.

Q17: What drug delivery strategies have been explored for this compound?

A17: The research focuses on the intravenous administration of this compound. Specific drug delivery strategies beyond this route are not discussed.

Q18: Are there any known biomarkers associated with this compound efficacy?

A20: While specific biomarkers predicting this compound efficacy are not explicitly mentioned, research suggests that the level of αvβ3 expression itself serves as a biomarker for patient selection and monitoring of anti-angiogenic therapies. [, ]

Q19: What analytical techniques are used to characterize and quantify this compound?

A19: Analytical techniques employed in this compound research include:

  • High-performance liquid chromatography (HPLC): Used to determine the radiochemical purity of synthesized this compound and analyze its metabolic stability in biological samples. [, , ]
  • Autoradiography: Utilized to visualize and quantify the distribution of radiolabeled this compound in ex vivo tissue sections. [, , ]
  • Positron Emission Tomography (PET): The primary imaging modality for non-invasively visualizing and quantifying this compound uptake in vivo. [, , , , , , , , , , , , , , ]

Q20: What are the environmental impacts and degradation pathways of this compound?

A20: The research papers primarily focus on the medical applications of this compound. Information about its environmental impacts and degradation is not discussed.

Q21: Are there any known alternatives or substitutes for this compound?

A23: Yes, several other radiolabeled RGD peptides and peptidomimetics have been developed as alternatives to this compound for targeting αvβ3 integrin. [, , ] Examples include:* [18F]-AH111585* [123I]cyclo(RGDyV)* 18F-FRGD2* [99mTc]EDDA/HYNIC-RGD

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.